molecular formula C15H16N2O3S B6539444 methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate CAS No. 1060356-14-0

methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate

Cat. No. B6539444
CAS RN: 1060356-14-0
M. Wt: 304.4 g/mol
InChI Key: UDFLCDJKIWZURO-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method, the Paal–Knorr reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds can vary widely depending on the specific substituents attached to the thiophene ring. For example, 4-(thiophen-2-yl)phenol has an empirical formula of C10H8ClNOS and a molecular weight of 225.69 .


Chemical Reactions Analysis

Thiophene-based compounds can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions to form larger molecules . They can also undergo various substitution reactions, depending on the specific substituents present .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Fungicidal Activity

Recent studies highlight the fungicidal potential of thiophene derivatives. Our compound could be a lead candidate against fungal pathogens, such as cucumber downy mildew.

Molecular Docking Studies

Researchers may perform molecular docking studies to understand how this compound interacts with specific biological targets. For instance, it could be evaluated as an anti-HIV-1 agent .

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on their specific structure and the biological system in which they are acting. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with thiophene-based compounds can vary widely depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of applications. They have been proven to be effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-20-15(19)17-12-6-4-11(5-7-12)9-14(18)16-10-13-3-2-8-21-13/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFLCDJKIWZURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]carbamate

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